molecular formula C13H8F5NO2 B582506 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine CAS No. 1261728-42-0

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B582506
CAS No.: 1261728-42-0
M. Wt: 305.204
InChI Key: IWSLSJNTXHKLIR-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features both difluoromethoxy and trifluoromethoxy functional groups attached to a pyridine ring. The presence of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine typically involves the introduction of the difluoromethoxy and trifluoromethoxy groups onto a pyridine ring. One common method involves the reaction of a pyridine derivative with difluoromethyl ether and trifluoromethyl ether reagents under specific conditions. For example, the use of trifluoromethyl triflate as a source of the trifluoromethoxy group has been reported . This reagent can be prepared on a large scale and is stable in either pure form or as a stock solution.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups or the pyridine ring.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of pyridine, including this compound, exhibit promising inhibitory activity against wild-type HIV-1 with favorable pharmacokinetic profiles. For instance, studies have shown that modifications in the pyridine structure can lead to increased potency and reduced cytotoxicity, making it a candidate for further development in antiviral therapies .

Agrochemical Development

The herbicidal properties of pyridine derivatives have been investigated extensively. Compounds similar to 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine have demonstrated significant inhibitory effects on broadleaf weeds. Preliminary screenings indicate that certain derivatives can achieve over 85% inhibition of weed growth, suggesting their potential as effective herbicides in agricultural applications .

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biochemical assays. The presence of fluorine atoms enhances the compound's stability and fluorescence characteristics, allowing for real-time monitoring in biological systems . Such applications are critical in developing diagnostic tools and studying cellular processes.

Case Studies

StudyApplicationFindings
Antiviral Activity HIV InhibitionIdentified derivatives with low cytotoxicity and high potency against HIV-1 .
Herbicidal Activity Weed ControlCompound exhibited >85% inhibitory activity against various broadleaf weeds .
Fluorescent Probes Biochemical AssaysDemonstrated effective real-time monitoring capabilities due to enhanced fluorescence properties .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its fluorinated groups. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Difluoromethoxy)-5-(4-(trifluoromethyl)phenyl)pyridine: This compound is similar but has a trifluoromethyl group instead of a trifluoromethoxy group.

    2-(Difluoromethoxy)-5-(4-(difluoromethoxy)phenyl)pyridine: This compound has a difluoromethoxy group instead of a trifluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Biological Activity

2-(Difluoromethoxy)-5-(4-(trifluoromethoxy)phenyl)pyridine is a fluorinated heterocyclic compound that has attracted significant attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of difluoromethoxy and trifluoromethoxy groups enhances its chemical properties, making it a valuable candidate for various biological studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₈F₅N₁O₂
Molecular Weight305.2 g/mol
Boiling Point301.1 ± 42.0 °C (predicted)
Density1.364 ± 0.06 g/cm³ (predicted)
pKa0.59 ± 0.29 (predicted)

These properties suggest a stable compound with potential for interaction with biological systems, particularly due to the electron-withdrawing nature of the fluorinated groups which can influence lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorinated groups enhance the compound's affinity for various proteins and enzymes, potentially leading to modulation of biological pathways.

Interaction with Biological Targets

  • Histone Deacetylases (HDACs) : Studies have indicated that fluorinated compounds can exhibit increased potency against HDACs, which are critical in regulating gene expression. For instance, similar fluorinated derivatives have shown enhanced inhibition of HDACs compared to their non-fluorinated counterparts, suggesting that the introduction of fluorine can improve therapeutic efficacy .
  • Calcium-Activated Chloride Channel (TMEM16A) : Research has highlighted the role of fluorinated compounds in targeting ion channels, which are essential for various physiological processes .

Case Studies

  • Inhibition of Cancer Cell Lines : A study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including prostate and colon cancer cells. The introduction of trifluoromethyl groups was associated with improved selectivity and potency, as evidenced by lower IC₅₀ values in treated cells .
  • Antiviral Activity : Research has explored the potential antiviral properties of fluorinated compounds during the COVID-19 pandemic. Compounds structurally related to this compound were assessed for their ability to inhibit viral proteases, which are crucial for viral replication .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated pyridine derivatives:

CompoundPotency (IC₅₀)Target
2-(Difluoromethoxy)-5-(4-trifluoromethoxy)phenylpyridineTBDHDACs
2-Fluoro-4-(trifluoromethyl)pyridine~3.64 μMHDAC1-3
Pentafluoro compounds~0.32 μMMV4-11 cells

This table illustrates how variations in fluorination can significantly impact biological activity and selectivity towards specific targets.

Properties

IUPAC Name

2-(difluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO2/c14-12(15)20-11-6-3-9(7-19-11)8-1-4-10(5-2-8)21-13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSLSJNTXHKLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)OC(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744606
Record name 2-(Difluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261728-42-0
Record name 2-(Difluoromethoxy)-5-[4-(trifluoromethoxy)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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